1,2,3,6,8-Pentachlorodibenzo-p-dioxin

Description

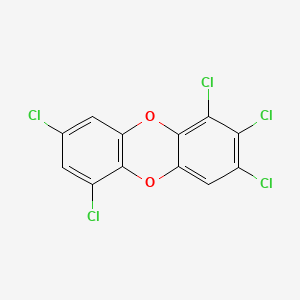

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)19-12-8(18-11)3-5(14)9(16)10(12)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGHBBUEIIEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074092 | |

| Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-16-1 | |

| Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZYY3BBW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: 1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD)

[1][2][3][4][5][6]

Executive Summary: The "Marker" Congener

This compound (1,2,3,6,8-PeCDD) is a specific congener of the polychlorinated dibenzo-p-dioxin (PCDD) family.[1][2][3] Unlike its highly toxic isomer 1,2,3,7,8-PeCDD , the 1,2,3,6,8- congener lacks the lateral 2,3,7,8-chlorine substitution pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR).[1] Consequently, it is assigned a Toxic Equivalency Factor (TEF) of zero in standard WHO/EPA regulatory frameworks.[1][3]

However, its importance in research and drug development lies in its role as a chemical forensic marker .[1] The presence of 1,2,3,6,8-PeCDD is a definitive indicator of specific formation pathways—primarily the condensation of chlorophenols—distinguishing it from thermal incineration profiles.[1] For analytical chemists, it represents a critical "interference" peak that must be chromatographically resolved from the toxic 1,2,3,7,8-PeCDD to prevent false-positive toxicity reporting.[1]

Molecular Architecture & Physicochemical Profile[1][6][7][8]

Structural Analysis

The molecule consists of a dibenzo-p-dioxin backbone substituted with five chlorine atoms at positions 1, 2, 3, 6, and 8.[1]

-

Planarity: Highly planar, facilitating intercalation and adsorption, though less effectively than the 2,3,7,8-substituted congeners regarding biological receptor pockets.[1]

Key Physicochemical Constants

Note: Experimental data for non-toxic congeners is often sparse compared to 2,3,7,8-substituted isomers.[1] Values below represent best available experimental data or high-confidence QSAR estimates.

| Property | Value / Range | Technical Context |

| CAS Registry Number | 71925-16-1 | Specific to the 1,2,3,6,8- isomer.[1][5][2][3][4] |

| Molecular Formula | C₁₂H₃Cl₅O₂ | Exact Mass: 353.8576 (for ¹²C, ³⁵Cl).[1][3][4] |

| Molecular Weight | 356.42 g/mol | Average weight.[2][3][4] |

| Physical State | Crystalline Solid | Colorless to pale yellow needles.[2][3][4] |

| Melting Point | ~200–240 °C | Estimated.[2][3][4] (Isomer 1,2,3,7,8-PeCDD melts at 240°C).[1] |

| Log Kow (Octanol-Water) | 6.6 – 7.2 | Highly lipophilic; bioaccumulates in lipids but lacks specific protein binding retention of toxic isomers.[2][3][4] |

| Vapor Pressure | ~2.0 × 10⁻⁹ mmHg (25°C) | Extremely low volatility; partitions strongly to particulate matter.[2][3][4] |

| Water Solubility | < 1.0 ng/L (ppt) | Effectively insoluble; hydrophobic interaction dominates.[3][4] |

Formation & Environmental Fate: The Chlorophenol Route[6][7][8]

Understanding the origin of 1,2,3,6,8-PeCDD is crucial for source apportionment studies.[1] Unlike "thermal" congeners formed during waste incineration (which favor the 2,3,7,8- pattern via de novo synthesis), 1,2,3,6,8-PeCDD is a fingerprint of chemical synthesis byproducts.[1]

Mechanism: Condensation of 2,4,6-Trichlorophenol

The primary formation route is the self-condensation of 2,4,6-trichlorophenol , a common fungicide and wood preservative precursor.[1]

Figure 1: The "Chlorophenol Route" favoring the formation of 1,2,3,6,8-PeCDD over the toxic 1,2,3,7,8- isomer.[1][2][3]

Toxicological Interface

TEF Status: Zero[1][6][8]

-

Mechanism: The lack of chlorines at the 2, 3, 7, and 8 positions simultaneously prevents the molecule from achieving the specific steric configuration necessary to lock into the AhR ligand binding pocket.[1]

-

Significance: High tissue concentrations of 1,2,3,6,8-PeCDD without concurrent 1,2,3,7,8-PeCDD indicate exposure to specific chemical formulations (e.g., legacy pesticides) rather than general combustion fallout.[1]

Analytical Methodologies: Resolution is Critical

The primary challenge in analyzing 1,2,3,6,8-PeCDD is chromatographic separation .[1] It is a close eluter to the toxic 1,2,3,7,8-PeCDD on standard non-polar columns.[1]

Protocol: High-Resolution GC/HRMS Separation

Objective: Quantify 1,2,3,6,8-PeCDD and ensure it does not co-elute with the toxic 1,2,3,7,8-PeCDD.[1]

Step 1: Extraction[1][2][3][4]

-

Method: Soxhlet extraction (toluene, 16-24h) or Pressurized Liquid Extraction (PLE).[1][2][3][4]

-

Internal Standard: Spike with ¹³C₁₂-1,2,3,7,8-PeCDD (surrogate) prior to extraction.

Step 2: Cleanup (The Fractionation)[2][3][4]

-

Acid/Base Silica: Removes lipids and oxidizable interferences.[2][3][4]

-

Carbon Column (PX-21): Critical step.[2][3][4] Planar molecules (dioxins) adsorb strongly; non-planar interferences wash through.[2][3][4] Elute dioxins with Toluene (reverse flow).[2][3][4]

Step 3: Instrumental Analysis (GC-HRMS)[2][3][4]

Figure 2: Analytical workflow emphasizing the critical resolution check between the non-toxic 1,2,3,6,8- and toxic 1,2,3,7,8- isomers.

Safety & Handling

While 1,2,3,6,8-PeCDD is less toxic than TCDD, it is a persistent organic pollutant and a suspected carcinogen.[1]

References

-

World Health Organization (WHO). (2005).[2][3][4] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[2][3][4] Toxicological Sciences.[2][3][4] Link

-

U.S. Environmental Protection Agency (EPA). (2010).[2][3][4] Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds.Link[2][3][4]

-

Fishman, V. N., et al. (2011).[1][6][3] Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Chemosphere.[2][3][4][7][8] Link

-

Sijm, D. T. H. M., et al. (1989).[1][9][3] Octanol-water partition coefficients of polychlorinated dibenzo-p-dioxins and dibenzofurans: Experimental values determined with a stirring method. Chemosphere.[2][3][4][7][8] Link[1][2][3][4]

-

National Institute of Standards and Technology (NIST). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (Isomer Comparison Data).[1][2][3][4] NIST Chemistry WebBook.[1][2][3][4] Link

Sources

- 1. 1,3,6,8-Tetrachlorodibenzo-p-dioxin [webbook.nist.gov]

- 2. 1,2,3,7,8-Pentachlorodibenzodioxin [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2,4,7,8-Pentachlorodibenzo-p-dioxin [webbook.nist.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pasteur.epa.gov [pasteur.epa.gov]

An In-depth Technical Guide on the Environmental Sources and Formation Pathways of 1,2,3,6,8-Pentachlorodibenzo-p-dioxin

Abstract

This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical considerations for the specific polychlorinated dibenzo-p-dioxin (PCDD) congener, 1,2,3,6,8-pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD). While research has predominantly focused on the toxic 2,3,7,8-substituted congeners, understanding the origins and behavior of other isomers is crucial for a complete picture of PCDD contamination. This guide is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of this specific environmental contaminant. We will delve into the primary industrial and combustion sources of PCDDs, the complex chemistry of their formation, and the analytical methodologies for their detection, with a specific focus on what is known about the 1,2,3,6,8-isomer.

Introduction to Polychlorinated Dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of 75 structurally related aromatic compounds.[1] Their basic structure consists of two benzene rings connected by two oxygen atoms, with chlorine atoms attached at various positions.[1] PCDDs are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes.[2] They are persistent organic pollutants (POPs) that are resistant to degradation and can bioaccumulate in the food chain.[3]

The toxicity of PCDD congeners is highly dependent on the number and position of the chlorine atoms.[4] The most toxic congeners are those with chlorine atoms in the 2, 3, 7, and 8 positions.[5] These 2,3,7,8-substituted congeners can bind to the aryl hydrocarbon (Ah) receptor, leading to a cascade of toxic effects.[6]

The Significance of Congener-Specific Analysis: The Case of 1,2,3,6,8-PeCDD

Within the group of pentachlorodibenzo-p-dioxins (PeCDDs), there are 14 possible isomers. The congener 1,2,3,7,8-PeCDD is of significant toxicological concern.[7] In contrast, 1,2,3,6,8-PeCDD, which lacks the 2,3,7,8-substitution pattern, is generally considered to be non-toxic.[5] Consequently, it is not assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO).[8][9] The TEF is a measure of the relative toxicity of a dioxin-like compound compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD).[1]

Despite its presumed lack of toxicity, studying 1,2,3,6,8-PeCDD is important for several reasons:

-

Source Apportionment: The presence and relative abundance of specific non-toxic congeners can serve as a chemical fingerprint to identify and trace the sources of dioxin contamination.[10]

-

Understanding Formation Mechanisms: Investigating the formation of non-2,3,7,8-substituted congeners can provide valuable insights into the fundamental chemical reactions that govern PCDD formation in general.

-

Comprehensive Environmental Assessment: A complete analysis of all major congeners, both toxic and non-toxic, is necessary for a thorough understanding of the environmental fate and transport of PCDDs.

Environmental Sources of 1,2,3,6,8-PeCDD

PCDDs are released into the environment from a wide range of sources, which can be broadly categorized as industrial processes, combustion, and reservoir sources. While specific data for 1,2,3,6,8-PeCDD is limited, its presence can be inferred from the analysis of PeCDD isomer patterns from various sources.

Industrial Sources

A variety of industrial activities are known to generate PCDDs. These include:

-

Metallurgical Industries: Secondary aluminum and copper smelters, as well as sinter plants in the iron and steel industry, are significant sources of PCDDs.[11]

-

Chemical Manufacturing: The production of chlorinated chemicals, such as certain pesticides and herbicides, can lead to the formation of PCDDs as unwanted byproducts.[2] Historically, the production of pentachlorophenol (PCP), a wood preservative, was a major source of PCDD contamination, though these profiles are typically dominated by higher chlorinated congeners like OCDD.[12]

-

Pulp and Paper Industry: The use of chlorine for bleaching pulp was a historical source of PCDDs.[10]

Combustion Sources

Combustion processes are a major contributor to environmental PCDD levels. The composition of the fuel, the combustion conditions, and the presence of catalysts all influence the congener profile of the emitted PCDDs.

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are well-known sources of PCDDs.[13] The congener profile can vary depending on the composition of the waste, particularly the presence of chlorinated plastics like PVC.

-

Fossil Fuel and Biomass Combustion: The burning of coal, wood, and other fossil fuels can also release PCDDs.[2]

-

Uncontrolled Burning: Accidental fires and the uncontrolled burning of waste are also significant, though less well-characterized, sources.

Reservoir Sources

PCDDs are persistent in the environment and can accumulate in various environmental compartments, which then act as secondary sources. These include:

-

Soils and Sediments: Contaminated soils and sediments can release PCDDs back into the environment through erosion and other transport processes.

-

Sewage Sludge: PCDDs can be found in sewage sludge, and its application to land can introduce these compounds into the terrestrial environment.

Formation Pathways of 1,2,3,6,8-PeCDD

The formation of PCDDs is a complex process that can occur through two primary pathways: de novo synthesis and precursor-mediated synthesis. The specific conditions of the industrial or combustion process will determine which pathway predominates.

De Novo Synthesis

De novo synthesis is the formation of PCDDs from elemental carbon, a chlorine source (such as HCl or inorganic chlorides), and oxygen in the presence of a metal catalyst, typically copper. This process occurs at temperatures between 250°C and 450°C. The carbon source can be soot or other carbonaceous material present in fly ash.

Caption: Figure 1: De Novo Synthesis Pathway for PCDD/F Formation.

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of chlorinated aromatic precursors, such as chlorophenols and chlorobenzenes, into PCDDs. These reactions can occur in the gas phase at high temperatures (above 500°C) or on the surface of fly ash particles at lower temperatures (200-400°C), often catalyzed by metals.

The specific substitution pattern of the resulting PCDD congener is determined by the structure of the precursor molecules and the reaction mechanism. For example, the condensation of two chlorophenol molecules can lead to the formation of a PCDD. While the exact precursors and reaction conditions that favor the formation of 1,2,3,6,8-PeCDD are not well-documented, it is likely formed from the condensation of specific trichlorophenol or tetrachlorophenol isomers.

Caption: Figure 2: Precursor-Mediated Synthesis of PCDD/Fs.

Analytical Methodologies for 1,2,3,6,8-PeCDD

The analysis of PCDDs in environmental samples is a challenging task due to their low concentrations and the complexity of the sample matrices. The standard analytical approach involves extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

The first step in the analysis of PCDDs is to extract them from the sample matrix. Common extraction techniques include Soxhlet extraction and pressurized fluid extraction. The choice of solvent depends on the sample matrix.

Following extraction, a multi-step cleanup procedure is required to remove interfering compounds. This typically involves column chromatography using various adsorbents such as silica gel, alumina, and activated carbon.

Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDDs.[14] This technique provides the necessary selectivity and sensitivity to detect and quantify PCDDs at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) level.

The separation of the 14 PeCDD isomers is a significant analytical challenge. While standard GC columns can separate the 2,3,7,8-substituted congeners, the complete separation of all isomers often requires specialized columns with different polarities or multi-dimensional gas chromatography.[15][16]

Table 1: Key Analytical Parameters for PCDD Analysis

| Parameter | Technique/Method | Rationale |

| Extraction | Soxhlet, Pressurized Fluid Extraction | Efficiently removes PCDDs from complex matrices. |

| Cleanup | Column Chromatography (Silica, Alumina, Carbon) | Removes interfering compounds to ensure accurate quantification. |

| Separation | High-Resolution Gas Chromatography (HRGC) | Separates individual PCDD congeners from each other. Specialized columns may be needed for complete isomer separation.[17] |

| Detection | High-Resolution Mass Spectrometry (HRMS) | Provides high sensitivity and selectivity for unambiguous identification and quantification. |

graph Analytical_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Sample [label="Environmental Sample (Soil, Sediment, Air, etc.)"]; Extraction [label="Extraction (e.g., Soxhlet)"]; Cleanup [label="Multi-step Cleanup (Column Chromatography)"]; Concentration [label="Concentration"]; Analysis [label="HRGC-HRMS Analysis"]; Data [label="Data Analysis and Quantification"];

Sample -> Extraction; Extraction -> Cleanup; Cleanup -> Concentration; Concentration -> Analysis; Analysis -> Data;

caption [label="Figure 3: General Analytical Workflow for PCDD/F Analysis.", shape=plaintext, fontcolor="#5F6368"]; }

Caption: Figure 3: General Analytical Workflow for PCDD/F Analysis.

Conclusion

This compound is a non-toxic congener of the PCDD family that is formed as an unintentional byproduct of various industrial and combustion processes. While it does not pose a direct toxicological threat, its presence and relative abundance can provide valuable information for source apportionment and for understanding the fundamental mechanisms of PCDD formation. The analytical determination of 1,2,3,6,8-PeCDD requires sophisticated techniques, primarily HRGC-HRMS, and specialized chromatographic methods for its separation from other PeCDD isomers. Further research into the congener profiles of PCDDs from a wider range of sources is needed to better understand the environmental distribution and fate of this and other non-toxic congeners.

References

-

Emissions of Polychlorinated Dibenzo- p -Dioxins and Dibenzofurans from Various Industrial Sources. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Emission Characteristics and Formation Pathways of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans from a Typical Pesticide Plant. (2019). Aerosol and Air Quality Research, 19(5), 1144-1152. [Link]

-

The Congener Profiles Of Anthropogenic Sources Of Chlorinated Dibenzo-P-Dioxins And Chlorinated Dibenzofurans In The U.S. (2008, July 17). Risk Assessment. Retrieved March 7, 2026, from [Link]

-

Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

- Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., Fiedler, H., Hakansson, H., Hanberg, A., Haws, L., Rose, M., Safe, S., Schrenk, D., Tohyama, C., Tritscher, A., Tuomisto, J., Tysklind, M., Walker, N., & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241.

-

Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. (2019, October 15). Agilent. Retrieved March 7, 2026, from [Link]

-

ATSDR Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evaluation. (2025, September 3). Agency for Toxic Substances and Disease Registry. Retrieved March 7, 2026, from [Link]

-

Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs) and biphenyls (PCBs). (n.d.). European Food Safety Authority. Retrieved March 7, 2026, from [Link]

-

Production and Dechlorination of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Historically-Contaminated Estuarine Sediments. (n.d.). Retrieved March 7, 2026, from [Link]

-

Toxic equivalency factor. (2024, January 22). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

discussion on the separation of 2378-substituted isomers from closely eluting isomers on DB-5ms and VF-5ms GC columns. (n.d.). Dioxin 20XX International Symposium. Retrieved March 7, 2026, from [Link]

-

Polychlorinated dibenzodioxins. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

- Wang, J. S., Chang-Chien, G. P., & Lee, W. S. (2009). Polychlorinated dibenzo-p-dioxin and dibenzofuran emissions from an industrial park clustered with metallurgical industries.

-

Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). (2017, January 6). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Dioxin & Furan Analysis. (n.d.). Alpha Analytical. Retrieved March 7, 2026, from [Link]

-

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin. (n.d.). In NIST WebBook. Retrieved March 7, 2026, from [Link]

- Johnson, G. W. (2017). Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Journal of Environmental Protection, 8(6), 663-677.

-

Mechanisms of Formation and Destruction of Polychlorinated Dibenzo=p=dioxins and Dibenzofurans in Heterogeneous Systems. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

- Hermanson, M. H., & Johnson, G. W. (2016). Polychlorinated Dibenzofurans and Dibenzo-p-Dioxin in Tree Bark from an Industrialized Area: What the 2, 3, 7, 8-Cl Substituted Congeners Tell Us, and What Is Missing. Journal of Environmental Protection, 7(3), 351-357.

-

WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. (2025, August 6). Eurofins. Retrieved March 7, 2026, from [Link]

-

Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Dioxins. (n.d.). CLU-IN. Retrieved March 7, 2026, from [Link]

-

Advances in Gas Chromatography for Optimal Dioxin GC Separation. (2020, November 25). LCGC International. Retrieved March 7, 2026, from [Link]

-

Transgenerational Dioxin Risks in Children: Half-Life Insights. (2025, August 31). IntechOpen. Retrieved March 7, 2026, from [Link]

-

Annex 1 Toxicity Equivalency Factors. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention. Retrieved March 7, 2026, from [Link]

-

Quantification of Dioxins by GC-Orbitrap MS. (2017, April 19). University of Saskatchewan. Retrieved March 7, 2026, from [Link]

-

2,3,7,8-Tetrachlorodibenzodioxin. (2024, February 27). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 7, 2026, from [Link]

-

1,2,3,7,8-PeCDD (pentadioxin). (n.d.). Environmental Working Group. Retrieved March 7, 2026, from [Link]

-

Molecular Modelling of Polychlorinated Dibenzo-p-Dioxins Non-Covalent Interactions with β and γ-Cyclodextrins. (2023, August 25). MDPI. Retrieved March 7, 2026, from [Link]

-

Polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) concentrations in the environment and blood of residents living near industrial waste incinerators in South Korea. (2025, October 31). PMC. Retrieved March 7, 2026, from [Link]

-

Fact Sheet Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. (n.d.). U.S. Environmental Protection Agency. Retrieved March 7, 2026, from [Link]

-

Characterization of 2,3,7,8-Substituted Chlorodibenzo-p-dioxins using LRGC-MS/MS. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 2. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 3. CLU-IN | Contaminants > Dioxins [clu-in.org]

- 4. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 5. www2.mst.dk [www2.mst.dk]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofins.de [eurofins.de]

- 10. The Congener Profiles Of Anthropogenic Sources Of Chlorinated Dibenzo-P-Dioxins And Chlorinated Dibenzofurans In The U.S. | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 11. Polychlorinated dibenzo-p-dioxin and dibenzofuran emissions from an industrial park clustered with metallurgical industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. alphalab.com [alphalab.com]

- 15. epa.gov [epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

Toxicological Profiling and Mechanistic Analysis of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (CAS 40321-76-4)

Executive Summary & Physicochemical Identity

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), identified by CAS Number 40321-76-4 , is a laterally substituted, highly lipophilic polychlorinated dibenzo-p-dioxin[1]. Unlike lower-chlorinated congeners, the specific substitution pattern at the 1, 2, 3, 7, and 8 positions confers exceptional resistance to metabolic degradation and an extraordinarily high binding affinity for the cytosolic Aryl Hydrocarbon Receptor (AhR)[2].

Because of its structural and toxicological similarities to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the[3]. This renders it toxicologically equipotent to TCDD, making it one of the most lethal known environmental contaminants[3].

Quantitative Toxicological Data

The following table summarizes the core physicochemical properties and established toxicological endpoints for 1,2,3,7,8-PeCDD.

| Property / Endpoint | Value | Reference |

| CAS Number | 40321-76-4 | [1] |

| Molecular Formula | C₁₂H₃Cl₅O₂ | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| WHO 2005 TEF | 1.0 (Equipotent to TCDD) | [3] |

| Oral LD₅₀ (Rat) | 0.206 mg/kg (206 µg/kg) | [4] |

| Inhalation Unit Risk | 3.8 × 10¹ (µg/m³)⁻¹ | [5] |

| Oral Slope Factor | 1.3 × 10⁵ (mg/kg-day)⁻¹ | [5] |

Molecular Mechanism of Toxicity: The AhR-Mediated Axis

1,2,3,7,8-PeCDD does not act merely as a destructive poison; it is a potent signaling disruptor. The primary mechanism of toxicity is driven by its interaction with the Aryl Hydrocarbon Receptor (AhR) [2].

Upon entering the cell, 1,2,3,7,8-PeCDD binds to the cytosolic AhR complex (which is stabilized by HSP90, XAP2, and p23 chaperones)[6]. Ligand binding induces a conformational change that sheds these chaperones, allowing the PeCDD-AhR complex to translocate into the nucleus[6]. There, it dimerizes with the AhR Nuclear Translocator (ARNT) [6]. This active heterodimer binds to Xenobiotic Response Elements (XRE) on the DNA, driving the massive upregulation of target genes, most notably the cytochrome P450 isoforms CYP1A1 and CYP1B1 [6][7]. Prolonged activation of this pathway leads to severe oxidative stress, chloracne, endocrine disruption, and ubiquitin-proteasome-mediated degradation of the AhR itself[8].

AhR Signaling Pathway Activation by 1,2,3,7,8-PeCDD.

Experimental Protocols for Toxicological Assessment

To evaluate the potency and presence of 1,2,3,7,8-PeCDD, researchers rely on two distinct paradigms: in vitro biological activity assays and high-resolution analytical quantification.

In Vitro AhR Activation via EROD Assay

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard for quantifying AhR activation[7]. Because CYP1A1 is directly upregulated by 1,2,3,7,8-PeCDD, measuring the enzymatic cleavage of 7-ethoxyresorufin into the highly fluorescent compound resorufin provides a direct proxy for toxic potency[7].

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 human hepatoma cells in a 96-well plate at

cells/well. Incubate for 24 hours at 37°C, 5% CO₂. -

Dosing: Prepare serial dilutions of 1,2,3,7,8-PeCDD in nonane/DMSO[7]. Dose the cells, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate for 48 hours to allow for optimal AhR-mediated transcription and CYP1A1 protein synthesis.

-

Substrate Addition: Wash cells with PBS. Add 100 µL of reaction buffer containing 2 µM 7-ethoxyresorufin and 10 µM dicumarol.

-

Incubation & Cleavage: Incubate for 30 minutes at 37°C. CYP1A1 will deethylate the substrate into resorufin.

-

Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Normalize the fluorescent signal to total protein content using a standard BCA assay.

Expertise & Causality in Experimental Design: The addition of 10 µM dicumarol during the substrate incubation is a critical self-validating mechanism. Dicumarol competitively inhibits cytosolic DT-diaphorase (NQO1). Without this inhibition, DT-diaphorase would rapidly reduce the fluorescent resorufin product into a non-fluorescent leuco-dye, leading to false-negative CYP1A1 quantification. By blocking this secondary metabolic pathway, we ensure the fluorescent signal is strictly causal to AhR-mediated CYP1A1 activity.

Step-by-step EROD Assay Workflow for CYP1A1 Quantification.

Trace Analytical Quantification via HRGC/HRMS (EPA Method 8290A)

Because 1,2,3,7,8-PeCDD exerts toxicity at parts-per-trillion (ppt) concentrations, standard GC/MS is insufficient. dictates the use of High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS)[9].

Step-by-Step Methodology:

-

Isotope Spiking: Spike the raw sample with a known concentration of ¹³C₁₂-labeled 1,2,3,7,8-PeCDD internal standard.

-

Extraction: Perform a Soxhlet extraction using toluene for 16–24 hours to isolate lipophilic compounds.

-

Sample Cleanup: Pass the extract through a multi-layer acid/base silica gel column, followed by an alumina column, and finally a carbon column to strip away matrix lipids and non-planar interferences.

-

Concentration: Elute the target fraction and concentrate it to 10–20 µL under a gentle nitrogen stream.

-

Instrumental Analysis: Inject 1 µL into the HRGC coupled to an HRMS instrument operating at a mass resolution of

. -

Quantification: Monitor the exact masses for the native ion (

355.8546 and 353.8576) and the ¹³C₁₂-labeled ion using Selected Ion Monitoring (SIM)[9][10].

Expertise & Causality in Experimental Design: Operating at a mass resolution of

is causally necessary to separate the exact mass of the PeCDD molecular ion from co-eluting polychlorinated biphenyl (PCB) congeners that possess identical nominal masses. Furthermore, the protocol employs a self-validating isotope dilution method. By spiking the sample with ¹³C₁₂-labeled 1,2,3,7,8-PeCDD prior to extraction, any analyte loss during the rigorous multi-column cleanup is automatically corrected via the native-to-isotope ratio, ensuring absolute quantitative integrity[9].

Safety, Handling, and Laboratory Containment

Due to its acute toxicity (Oral LD₅₀ of 206 µg/kg) and status as a potent carcinogen and endocrine disruptor, 1,2,3,7,8-PeCDD requires extreme laboratory precautions[4].

-

Containment: All manipulations of dry powders or concentrated stock solutions must be conducted in a certified Class II, Type B2 biological safety cabinet or a dedicated glove box[9].

-

PPE: Personnel must wear double nitrile gloves, disposable Tyvek suits, and masks fitted with charcoal filters to prevent the inhalation of contaminated dust[9].

-

Decontamination: Work surfaces should be routinely wipe-tested. Contaminated glassware must be baked at >400°C or disposed of as hazardous chemical waste according to regional regulations[4].

References

-

PubChem. "1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439". National Institutes of Health (NIH). URL:[Link]

-

Environmental Protection Agency (EPA). "Dioxin and Dioxin-like Compounds; Toxic Equivalency Information". Federal Register. URL:[Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). "1,2,3,7,8-Pentachlorodibenzo-p-dioxin Toxicity Values". CA.gov. URL:[Link]

-

Environmental Protection Agency (EPA). "Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by HRGC/HRMS". EPA.gov. URL:[Link]

-

IARC Working Group. "2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL". NCBI Bookshelf. URL:[Link]

-

Ma, Q., et al. "2,3,7,8-tetrachlorodibenzo-p-dioxin-induced degradation of aryl hydrocarbon receptor (AhR) by the ubiquitin-proteasome pathway". Journal of Biological Chemistry / PubMed. URL:[Link]

Sources

- 1. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Federal Register :: Dioxin and Dioxin-like Compounds; Toxic Equivalency Information; Community Right-To-Know Toxic Chemical Release Reporting [federalregister.gov]

- 4. csucenter.com [csucenter.com]

- 5. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin - OEHHA [oehha.ca.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced degradation of aryl hydrocarbon receptor (AhR) by the ubiquitin-proteasome pathway. Role of the transcription activaton and DNA binding of AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (>85%) [lgcstandards.com]

Preliminary Risk Assessment and Analytical Profiling of 1,2,3,6,8-PeCDD Exposure

Executive Summary: The Role of Non-2,3,7,8-Substituted Biomarkers

In the field of environmental toxicology and drug development, risk assessments of polychlorinated dibenzo-p-dioxins (PCDDs) traditionally focus on the seven congeners possessing 2,3,7,8-chlorine substitution. These specific congeners drive the Toxic Equivalency (TEQ) due to their extreme bioaccumulation and sustained Aryl Hydrocarbon Receptor (AhR) activation. However, this narrow focus often overlooks the critical utility of non-2,3,7,8-substituted congeners.

1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD) [1],[2] is a prime example of a compound that, while possessing a negligible direct toxicity profile (TEF ≈ 0), serves as an indispensable environmental biomarker. Because it is a dominant byproduct of specific combustion processes—particularly the chlorophenol condensation route in municipal solid waste incineration (MSWI)—its presence acts as a surrogate tracer for complex, highly toxic dioxin plumes[3]. This whitepaper provides an in-depth technical guide to the mechanistic toxicology, source attribution, and self-validating analytical protocols required to accurately assess 1,2,3,6,8-PeCDD exposure.

Mechanistic Toxicology: Metabolism vs. Bioaccumulation

To understand the risk profile of 1,2,3,6,8-PeCDD, one must examine the structural causality behind its rapid metabolic clearance compared to its highly toxic isomer, 1,2,3,7,8-PeCDD.

Structural Causality of Rapid Clearance

The extreme toxicity of 2,3,7,8-substituted dioxins stems from the steric hindrance provided by chlorine atoms at all four lateral positions. This configuration blocks the active sites required for enzymatic degradation by Cytochrome P450 (CYP) enzymes.

1,2,3,6,8-PeCDD possesses five chlorine atoms but critically lacks a chlorine at the lateral position 7 [4]. This structural "gap" exposes adjacent unsubstituted carbon bonds on the dibenzo-p-dioxin ring. When 1,2,3,6,8-PeCDD binds to the AhR, it induces the transcription of CYP1A1 and CYP1A2. Unlike 2,3,7,8-TCDD, which induces these enzymes but cannot be degraded by them, 1,2,3,6,8-PeCDD is rapidly attacked by the newly synthesized CYP enzymes. The unsubstituted position 7 allows for rapid epoxidation followed by hydroxylation. This transforms the lipophilic molecule into a hydrophilic metabolite that is swiftly excreted, preventing bioaccumulation and resulting in a negligible direct TEQ[5].

Relevance to Drug Development: Transient AhR Modulation

For drug development professionals, the toxicokinetic profile of 1,2,3,6,8-PeCDD is highly instructive. Modern pharmacology actively seeks to design transient AhR modulators (e.g., for the treatment of autoimmune diseases like psoriasis). Understanding how non-2,3,7,8-substituted dioxins achieve brief AhR activation without triggering the sustained toxicity (chloracne, immunosuppression) associated with persistent AhR ligands is a key principle in designing safe, targeted AhR therapeutics.

Fig 1: Transient AhR activation and rapid CYP450-mediated clearance pathway of 1,2,3,6,8-PeCDD.

Source Attribution and Environmental Kinetics

In risk assessment, 1,2,3,6,8-PeCDD is utilized as a chemometric indicator. Dioxins are formed during combustion via two primary mechanisms: de novo synthesis (from macromolecular carbon) and precursor rearrangement (the chlorophenol or CP-route).

1,2,3,6,8-PeCDD is a hallmark product of the CP-route. During the incineration of municipal solid waste (MSW) or industrial waste containing high levels of chlorine and phenolic precursors, chlorophenols condense to form specific isomer clusters. High atmospheric or soil deposition of 1,2,3,6,8-PeCDD is a definitive forensic signature of nearby incineration activities[6],[3].

Table 1: Emission Source Profiles and Indicator Congeners

| Source / Matrix | Dominant Indicator Congeners | Relevance to 1,2,3,6,8-PeCDD |

| Municipal Solid Waste Incineration (MSWI) | 1,3,6,8-TCDD, 1,3,7,9-TCDD, 1,2,3,6,8-PeCDD | Formed via the Chlorophenol (CP) condensation route during combustion. |

| Industrial Waste (IW) Co-disposal | 1,2,4,6,8-PeCDD, 1,2,3,6,8-PeCDD , 1,2,3,4,6,8-HxCDD | High chlorine content in IW enhances precursor rearrangement into these isomers. |

| Pentachlorophenol (PCP) Contamination | 1,2,3,4,6,7,8-HpCDD, OCDD, 1,2,3,6,7,8-HxCDD | 1,2,3,6,8-PeCDD is secondary; its absence with high HpCDD indicates pure PCP rather than MSWI. |

Experimental Protocol: Isomer-Specific HRGC/HRMS Quantification

Because 1,2,3,6,8-PeCDD and the highly toxic 1,2,3,7,8-PeCDD (TEF = 1.0) share the same molecular mass, standard low-resolution analytical techniques cannot distinguish them. If 1,2,3,6,8-PeCDD co-elutes with 1,2,3,7,8-PeCDD during gas chromatography, the calculated TEQ of the sample will be artificially inflated, leading to catastrophic errors in regulatory risk assessment.

To ensure absolute trustworthiness, the following protocol utilizes a self-validating Isotope Dilution Mass Spectrometry (IDMS) system combined with specialized stationary phases.

Step-by-Step Methodology

Step 1: Isotope Spiking (The Self-Validating Mechanism)

-

Action: Prior to any extraction, spike the environmental sample (e.g., 10g of fly ash or soil) with a known concentration of

-labeled PCDD/F internal standards (including -

Causality: By introducing the isotope before extraction, any physical loss of the analyte during the rigorous multi-step cleanup is mathematically corrected by the mass spectrometer. If 50% of the sample is lost during cleanup, the

signal drops by 50%, keeping the native-to-isotope ratio constant and ensuring 100% accurate quantification.

Step 2: Matrix Extraction

-

Action: Perform Soxhlet extraction using toluene for 24 hours.

-

Causality: Toluene's aromatic structure provides the necessary

interactions to aggressively strip planar dioxin molecules from carbonaceous fly ash matrices.

Step 3: Multi-Layer Silica and Carbon Column Cleanup

-

Action: Pass the extract through a multi-layer silica gel column (acidic/basic layers) followed by an activated carbon column. Elute bulk organics with hexane, then reverse-elute the planar PCDD/Fs with toluene.

-

Causality: The acidic silica destroys lipids and reactive organics. The activated carbon selectively traps highly planar molecules (like dioxins) while allowing non-planar interferences to wash through, yielding an ultra-pure extract.

Step 4: HRGC/HRMS Acquisition

-

Action: Inject the extract into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (resolution > 10,000). Crucially, utilize a 50% phenyl-methyl-siloxane column (e.g., DB-17ms or VF-17ms) rather than a standard 5% phenyl column[7],[8].

-

Causality: Standard columns fail to resolve the complex pentachloro-homologue cluster. The 50% phenyl phase provides enhanced dipole-induced dipole interactions, achieving baseline separation between 1,2,3,6,8-PeCDD and toxic 2,3,7,8-substituted isomers, completely preventing false TEQ inflation.

Fig 2: Self-validating IDMS analytical workflow for isomer-specific 1,2,3,6,8-PeCDD quantification.

Risk Assessment Framework

When executing a preliminary risk assessment involving 1,2,3,6,8-PeCDD, toxicologists should apply the following framework:

-

Hazard Identification: Recognize that 1,2,3,6,8-PeCDD itself poses a negligible direct toxicological hazard due to rapid CYP-mediated clearance.

-

Exposure Assessment (Surrogate Modeling): Utilize the concentration of 1,2,3,6,8-PeCDD in soil or air as a surrogate variable to model the dispersion plume of an incinerator. Because it is emitted in higher concentrations than 2,3,7,8-TCDD during MSWI, it provides a stronger, more easily detectable signal for mapping exposure radii[9].

-

Risk Characterization: An elevated level of 1,2,3,6,8-PeCDD does not directly equal high biological risk, but it mandates immediate, targeted screening for the highly toxic, co-emitted 2,3,7,8-substituted congeners to calculate the true environmental TEQ[10].

References

-

PubChem Database: this compound (CID 51455). National Center for Biotechnology Information. URL:[Link]

-

Wikipedia: Polychlorinated dibenzodioxins. URL:[Link]

-

MDPI (Atmosphere): Assessment of PCDD/Fs Emission during Industrial-Organic-Solid-Waste Incineration Process in a Fluidized-Bed Incinerator. URL:[Link]

-

ResearchGate: Peak separation of all 136 tetra- to octa-chlorinated dibenzo-p-dioxins and dibenzofurans on two 50% phenyl-methyl-siloxane-type gas chromatography columns, DB-17ms and VF-17ms. URL:[Link]

-

OSTI.gov: Chemometric source identification of PCDD/Fs and other POPs in sediment cores of North-East Germany. URL: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. SID 500714779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of PCDD/Fs Emission during Industrial-Organic-Solid-Waste Incineration Process in a Fluidized-Bed Incinerator | MDPI [mdpi.com]

- 4. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 5. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flux and Characteristics of Atmospheric PCDD/DF Deposition in the Kanto Region [risk.kan.ynu.ac.jp]

- 10. scies.org [scies.org]

Methodological & Application

Application Note: Mass Spectrometry Fragmentation & Characterization of 1,2,3,6,8-Pentachlorodibenzo-p-dioxin

[1]

Executive Summary

In the quantitation of polychlorinated dibenzo-p-dioxins (PCDDs), the separation of toxic 2,3,7,8-substituted congeners from non-toxic isomers is the primary analytical challenge.[1][2][3] 1,2,3,6,8-PeCDD is a pentachlorinated congener that possesses zero or negligible Toxic Equivalency Factor (TEF) but shares a molecular weight and similar fragmentation pattern with the highly toxic 1,2,3,7,8-PeCDD (TEF = 1.0).[1]

This guide details the fragmentation mechanics of 1,2,3,6,8-PeCDD, establishes a protocol for its differentiation from the 1,2,3,7,8-isomer, and provides specific acquisition parameters compliant with EPA Method 1613B .

Chemical Identity & Relevance[4]

| Parameter | Details |

| Compound Name | This compound |

| Abbreviation | 1,2,3,6,8-PeCDD |

| Molecular Formula | C₁₂H₃Cl₅O₂ |

| Exact Mass (Monoisotopic) | 353.8576 u (based on ¹²C, ³⁵Cl) |

| Degree of Chlorination | Pentachloro (5 Cl atoms) |

| Lateral Substitution | 3 positions (2, 3,[1][2][3][4][5][6][7][8][9] 8) — Not 2,3,7,8-substituted |

| TEF (WHO 2005) | 0 (Non-toxic relative to TCDD) |

| Analytical Role | Critical interference; must be chromatographically resolved from 1,2,3,7,8-PeCDD.[1] |

Why This Congener Matters

Regulatory compliance requires the reporting of "Total PeCDD" and the specific "1,2,3,7,8-PeCDD" isomer. 1,2,3,6,8-PeCDD is a common "false positive" generator.[1] Failure to resolve it results in artificially inflated TEQ (Toxic Equivalency Quantity) values, leading to incorrect risk assessments.[1]

Mass Spectrometry Fragmentation Pattern

The fragmentation of 1,2,3,6,8-PeCDD under Electron Ionization (EI, 70 eV) is dominated by the stability of the aromatic ether system.[1] Unlike aliphatic compounds, the molecular ion (

Primary Ion Clusters (Molecular Ion)

The pentachloro- substitution pattern creates a distinct isotope cluster due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

M⁺ (m/z 354): Contains five ³⁵Cl atoms.[1]

-

M+2 (m/z 356): The base peak (100% relative abundance) for pentachlorinated species. Contains four ³⁵Cl and one ³⁷Cl.

-

M+4 (m/z 358): Significant abundance (~65%).[1] Contains three ³⁵Cl and two ³⁷Cl.

Fragmentation Pathways

The two dominant fragmentation mechanisms are the loss of the carbonyl-chloride radical (COCl ) and the loss of atomic chlorine (Cl ).

-

Loss of COCl [M - 63] :

-

The ether bridge cleaves, ejecting a COCl neutral fragment.

-

Transition: m/z 356 (

) -

This is the characteristic "dioxin" fragmentation, confirming the dibenzo-p-dioxin backbone.

-

-

Loss of 2COCl [M - 126] :

-

Sequential loss of a second COCl group from the opposite ring.

-

Transition: m/z 356

m/z 230. -

Resulting ion is a polychlorinated biphenyl-like cation (C₁₀H₃Cl₃⁺).[1]

-

-

Loss of Cl₂ [M - 70] :

-

Less common than COCl loss but observable.

-

Transition: m/z 356

m/z 286.

-

Visualizing the Fragmentation Logic

Figure 1: Electron Impact (EI) fragmentation pathway of 1,2,3,6,8-PeCDD.[1] The loss of COCl is the diagnostic pathway used for structural confirmation.

Analytical Protocol (EPA 1613B Compliant)

This protocol ensures the specific detection of PeCDD isomers using High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS).[1][5][10]

Instrumentation Setup

-

GC System: Agilent 7890B or equivalent.

-

MS System: Magnetic Sector (e.g., Thermo DFS, Waters Autospec) or High-Performance Triple Quadrupole (Agilent 7010B).[1]

-

Column: DB-5MS (60 m × 0.25 mm ID × 0.25 µm film).[1][11][12]

-

Note: A 60m column is mandatory to resolve 1,2,3,6,8-PeCDD from 1,2,3,7,8-PeCDD.[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Chromatographic Separation Logic

On a 5% phenyl-methylpolysiloxane phase (DB-5MS), elution order is generally dictated by the degree of chlorination and the substitution pattern (lateral vs. non-lateral).[1]

-

1,2,3,6,8-PeCDD (3 lateral Cl) typically elutes BEFORE 1,2,3,7,8-PeCDD (4 lateral Cl).[1]

-

Resolution Criteria: The valley between these isomers must be < 25% of the peak height to report separate values.

Mass Spectrometry Parameters (SIM Mode)

For HRMS (Resolution ≥ 10,000), monitor the following exact masses.

| Ion ID | m/z (Exact) | Composition | Purpose |

| Quantitation 1 | 355.8546 | C₁₂H₃³⁵Cl₄³⁷ClO₂ | Primary Quantitation (M+2) |

| Quantitation 2 | 357.8516 | C₁₂H₃³⁵Cl₃³⁷Cl₂O₂ | Secondary Quantitation (M+4) |

| Ratio Check | 354.8576 | C₁₂H₃³⁵Cl₅O₂ | Confirmation (M+) |

| Fragment | 292.9046 | C₁₁H₃³⁵Cl₄O | Confirmation (Loss of COCl) |

| Lock Mass | 354.9792 | C₉F₁₃ | PFK Reference Peak |

Note: For Triple Quadrupole (MS/MS), use MRM transition 356 -> 293 (CE 25 eV).

Step-by-Step Workflow

-

System Tune: Tune the MS to >10,000 resolution (10% valley) using PFK.

-

Window Definition: Set the SIM window for the PeCDD retention time (approx 25-28 mins on 60m column).

-

Isomer Specificity Check:

-

Inject a "Window Defining Mixture" containing both 1,2,3,6,8-PeCDD and 1,2,3,7,8-PeCDD.[1]

-

Verify retention times: 1,2,3,6,8-PeCDD should elute ~10-20 seconds prior to 1,2,3,7,8-PeCDD.

-

Calculate Resolution (

): Ensure baseline separation.

-

-

Sample Acquisition: Inject sample extracts.

-

Data Review:

Differentiation Workflow Diagram

This diagram illustrates the decision logic for distinguishing the target toxic isomer from the 1,2,3,6,8-interference.

Figure 2: Logical workflow for isomer identification based on chromatographic retention time.

References

-

U.S. Environmental Protection Agency. (1994).[1] Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][9] Washington, D.C.[1] [1]

-

National Institute of Standards and Technology (NIST). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin Mass Spectrum.[1][13] NIST Chemistry WebBook, SRD 69.[1][14]

-

World Health Organization (WHO). (2005).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences.

-

Agilent Technologies. An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS. Application Note.

-

Fishman, V. N., et al. (2011).[1] Separation of 2,3,7,8-substituted isomers from other PCDD/PCDF congeners on various GC columns. Organohalogen Compounds.[4][6][8][12][15]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. epa.gov [epa.gov]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. well-labs.com [well-labs.com]

- 6. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. NEMI Method Summary - 1613B [nemi.gov]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. gcms.cz [gcms.cz]

- 13. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | C12H3Cl5O2 | CID 38439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin [webbook.nist.gov]

- 15. agilent.com [agilent.com]

Application Note: High-Efficiency Extraction and Cleanup Methodologies for 1,2,3,6,8-PeCDD in Biological Tissues

Introduction & Scope

1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD) is a non-2,3,7,8-substituted dioxin congener. While toxicological focus often centers on 2,3,7,8-substituted variants, 1,2,3,6,8-PeCDD is rigorously monitored in environmental and biological studies to trace specific combustion profiles, industrial by-products, and bioaccumulation pathways[1].

Analyzing trace-level lipophilic contaminants in biological tissues (e.g., fish, liver, adipose) presents severe analytical challenges due to the high lipid and protein content of the matrix[2]. This application note details a comprehensive, self-validating methodology leveraging Accelerated Solvent Extraction (ASE) and multi-column cleanup. The protocol is grounded in the foundational principles of [3] and modern[4].

Causality in Matrix Processing (Expertise & Experience)

To achieve part-per-trillion (ppt) or part-per-quadrillion (ppq) detection limits, sample preparation cannot merely be a sequence of steps; it must be a calculated deconstruction of the biological matrix.

-

The Lipid Interference Problem: Biological tissues contain triglycerides and structural lipids that readily co-extract with non-polar dioxins[2]. If not removed, these lipids cause severe matrix effects, including ion suppression in the mass spectrometer's ionization source and rapid, irreversible degradation of the GC capillary column.

-

Thermodynamic Kinetics of ASE vs. Soxhlet: Traditional Soxhlet extraction relies on the passive diffusion of boiling solvent over 18–36 hours[5]. In contrast, ASE utilizes elevated temperatures (150°C) and pressures (1500 psi) to decrease solvent viscosity and disrupt solute-matrix dipole interactions[6]. This forces the solvent into the tissue pores, achieving higher extraction kinetics in just 30 minutes while reducing solvent consumption by up to 80%[5].

-

Chemical Destruction vs. Physical Separation: The cleanup phase employs a dual-mechanism approach. A multi-layer silica gel column impregnated with sulfuric acid chemically oxidizes and destroys aliphatic lipids and pigments[7]. Because the chlorinated dibenzo-p-dioxin ring of 1,2,3,6,8-PeCDD is highly stable and resistant to strong acids, it passes through unharmed. Subsequently, an activated carbon column physically separates planar molecules (like dioxins) from non-planar interferences (like bulk PCBs) based on steric affinity to the carbon matrix[8].

Self-Validating Quality Control (Trustworthiness)

A robust analytical protocol must be a self-validating system. This method employs Isotope Dilution Quantitation , a mandatory requirement of EPA Method 1613B[9].

-

Prior to extraction, the tissue homogenate is spiked with a known amount of

-labeled 1,2,3,6,8-PeCDD (alongside a full suite of labeled congener standards)[9]. -

Because the

-labeled analog shares identical physicochemical properties with the native 1,2,3,6,8-PeCDD, it experiences the exact same extraction efficiencies, matrix suppression, and cleanup losses[9]. -

The final concentration of the native target is calculated relative to the recovery of the labeled analog, automatically correcting for any matrix-induced losses and ensuring absolute quantitative trustworthiness[9].

Experimental Workflow

Workflow for 1,2,3,6,8-PeCDD extraction and cleanup from biological tissues.

Step-by-Step Methodology

Phase 1: Sample Preparation and Lyophilization

-

Homogenization: Mince and homogenize 10–20 g of biological tissue (e.g., fish, liver, or adipose) using a mechanical tissue homogenizer[5].

-

Lyophilization: Freeze-dry the homogenate for 24–48 hours to remove all water content, which can impede non-polar solvent penetration[10].

-

Dispersion: Grind 5 g of the dried tissue with Diatomaceous Earth (ASE Prep DE) in a 1:1 ratio using a mortar and pestle until the mixture is a free-flowing powder[5]. This maximizes the surface area for solvent interaction.

-

Isotope Spiking: Transfer the mixture to a 22 mL stainless steel ASE extraction cell containing a cellulose filter[5]. Spike the matrix directly with 100 µL of the

-labeled dioxin internal standard mixture[9].

Phase 2: Accelerated Solvent Extraction (ASE)

-

Load the extraction cell into the ASE system (e.g., Dionex ASE 350)[10].

-

Extraction Parameters [5]:

-

Solvent: 100% Toluene (optimal for extracting planar chlorinated aromatics from lipid matrices).

-

Temperature: 150°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes

-

Static Cycles: 2

-

Flush Volume: 60%

-

Purge Time: 60 seconds (Nitrogen)

-

-

Collect the extract in a 60 mL glass vial. Evaporate the toluene under a gentle stream of nitrogen at 40°C and reconstitute in 10 mL of n-hexane[5].

Phase 3: Multi-Column Cleanup

-

Multi-layer Acid/Base Silica Column (Lipid Destruction):

-

Pack a glass chromatography column (bottom to top) with: glass wool, 1 g anhydrous sodium sulfate, 2 g basic silica gel, 1 g neutral silica, 4 g acidic silica gel (44% w/w H₂SO₄), 1 g neutral silica, and 1 g anhydrous sodium sulfate[8].

-

Pre-elute the column with 30 mL of n-hexane.

-

Load the 10 mL hexane extract onto the column. Elute with an additional 50 mL of n-hexane. The acidic layer will turn dark brown/black as it forcefully oxidizes the lipids. Collect the entire eluate[7].

-

-

Activated Carbon Column (Planar Isolation):

-

Concentrate the hexane eluate to 2 mL and load onto an activated carbon column (e.g., Carbopack C / Celite)[8].

-

Wash the column with 10 mL of n-hexane, followed by 10 mL of Dichloromethane (DCM)/Hexane (20:80 v/v) to remove non-planar PCBs and residual diphenyl ethers. Discard these washes[11].

-

Elute the 1,2,3,6,8-PeCDD and other planar dioxins by reversing the column flow and eluting with 40 mL of boiling Toluene[12].

-

-

Final Concentration: Evaporate the toluene fraction to near dryness and reconstitute in 20 µL of nonane containing the recovery standard (e.g.,

-1,2,3,4-TCDD) prior to injection[13].

Phase 4: Instrumental Analysis

-

Inject 1 µL into a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC/HRMS) operating at a mass resolution of ≥10,000[14].

-

Alternatively, utilize a Triple Quadrupole GC-MS/MS (e.g., Agilent 7010B or Shimadzu GCMS-TQ8050 NX) operating in Multiple Reaction Monitoring (MRM) mode, tracking the primary and secondary transitions for PeCDD[13],[4].

Quantitative Data Presentation

The transition from traditional Soxhlet extraction to ASE yields significant improvements in laboratory throughput without sacrificing recovery integrity.

Table 1: Comparison of ASE vs. Soxhlet Extraction for Dioxins in Biological Tissue [5],[10]

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

| Extraction Time | 18 – 36 hours | 30 – 35 minutes |

| Solvent Volume (Toluene) | 300 – 500 mL | 40 – 50 mL |

| Operating Temperature | Boiling point (~110.6°C) | 150°C |

| Operating Pressure | Atmospheric (14.7 psi) | 1500 psi |

| Average PeCDD Recovery | 88% – 92% | 90% – 95% |

| Lipid Co-extraction | High | Moderate (can be mitigated with in-cell alumina)[15] |

References

-

U.S. Environmental Protection Agency. Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. EPA 821-B-94-005.

-

Fisher Scientific / Thermo Fisher. Extraction of Contaminants, Pollutants, and Poisons from Animal Tissue Using Accelerated Solvent Extraction (ASE). Application Note 359.

-

Agilent Technologies. An Alternate Testing Protocol for EPA 1613B using Agilent Triple Quadrupole GC/MS.

-

Shimadzu Scientific Instruments. PAM-16130-SSI: Determination of 2,3,7,8-Substituted Tetra- through Octa-Chlorinated Dibenzo-p-Dioxins and Dibenzofurans (CDDs/CDFs) Using Shimadzu Gas Chromatography Mass Spectrometry (GC-MS/MS).

-

Nabil, Y. M. METHOD DEVELOPMENT FOR RAPID ANALYSIS OF DIOXIN IN SOME FOOD AND FEED USING FREEZE DRYING AND ACCELERATED SOLVENT EXTRACTION TECHNIQUES. ResearchGate.

Sources

- 1. env.go.jp [env.go.jp]

- 2. NEMI Method Summary - 1613B [nemi.gov]

- 3. epa.gov [epa.gov]

- 4. EPA method 1613B : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. analiticaweb.com.br [analiticaweb.com.br]

- 7. well-labs.com [well-labs.com]

- 8. ee-net.ne.jp [ee-net.ne.jp]

- 9. boeing.com [boeing.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

- 15. archemica-international.com [archemica-international.com]

Application Note: High-Resolution Quantification of 1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD) via Isotope Dilution Mass Spectrometry

Introduction & Mechanistic Context

Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent organic pollutants monitored globally due to their bioaccumulation and toxicity. While regulatory frameworks predominantly target the seventeen 2,3,7,8-substituted congeners, the quantification of non-2,3,7,8-substituted isomers such as (1,2,3,6,8-PeCDD, CAS: 71925-16-1)[1] is critical for environmental forensics. Specifically, 1,2,3,6,8-PeCDD serves as a primary indicator congener for incineration-related contamination[2], allowing researchers to chemometrically distinguish combustion sources from chemical impurities like pentachlorophenol (PCP).

To achieve trace-level quantification (parts-per-trillion to parts-per-quadrillion) in complex environmental matrices, this protocol utilizes Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (ID-HRGC/HRMS), grounded in the foundational principles of[3].

Experimental Logic & Causality (The Self-Validating System)

The core challenge in trace-level dioxin analysis is the severe, inevitable sample loss that occurs during exhaustive multi-stage extraction and cleanup. Isotope dilution solves this by introducing a known quantity of a

The Causality of Isotope Dilution: Because the

Figure 1: Isotope Dilution Workflow & Self-Validating Recovery System.

Step-by-Step Methodology

Phase 1: Sample Preparation & Isotope Equilibration

-

Homogenization : Thoroughly homogenize the sample matrix (e.g., 10 g of soil/sediment or 1 L of aqueous sample).

-

Spiking : Fortify the sample with 1.0 mL of the

-labeled PeCDD internal standard solution (typically 100 pg/µL in nonane). -

Equilibration : Allow the sample to equilibrate for 2-4 hours to ensure the labeled standard fully integrates into the matrix, mimicking the binding state of the native analyte.

Phase 2: Matrix Extraction

-

Solid Matrices : Perform Soxhlet extraction using toluene for 16–24 hours. Rationale: Toluene's high boiling point and aromaticity provide exceptional solvation power for planar, highly conjugated systems like PCDDs.

-

Aqueous Matrices : Perform liquid-liquid extraction (LLE) using dichloromethane (DCM) in a separatory funnel, extracting three times to ensure exhaustive partitioning.

Phase 3: Multi-Stage Cleanup

To prevent ion suppression and column degradation, the crude extract must be rigorously purified.

-

Acid/Base Silica Column : Pass the extract through a multi-layer silica column containing sulfuric acid-impregnated and sodium hydroxide-impregnated layers. Rationale: This aggressively oxidizes bulk organic matter and saponifies interfering lipids.

-

Alumina Column : Elute with hexane/DCM. Rationale: Alumina separates the PCDDs from bulk non-polar aliphatic hydrocarbons.

-

Graphitized Carbon Column (AX-21) :

-

Load the extract and wash with forward elution (Hexane/DCM) to discard ortho-substituted PCBs and PAHs.

-

Reverse-elute with boiling toluene to collect the PCDDs. Rationale: The planar geometry of 1,2,3,6,8-PeCDD allows it to strongly intercalate into the graphitized carbon lattice, while non-planar interferences are washed away.

-

Figure 2: Multi-Stage Sample Cleanup Pathway for PCDD Isolation.

Phase 4: Instrumental Analysis (HRGC/HRMS)

-

Chromatographic Separation : Inject 1-2 µL into an HRGC equipped with a 60m DB-5ms or VF-17ms capillary column. Rationale: A 50% phenyl-methyl-siloxane column (like VF-17ms) is often required to achieve baseline peak separation of 1,2,3,6,8-PeCDD from closely eluting isomers[5] (e.g., 1,2,3,7,9-PeCDD).

-

Mass Spectrometry : Operate the magnetic sector HRMS in Selected Ion Monitoring (SIM) mode at a resolving power of

10,000 (10% valley). Rationale: High resolution is mandatory to mass-resolve the PeCDD exact mass from ubiquitous co-eluting interferences like chlorinated diphenyl ethers (PCDEs), which share nominal masses.

Quantitative Data Summaries

Table 1: Exact Masses and Theoretical Ion Abundance Ratios for 1,2,3,6,8-PeCDD

| Analyte | Target Ion (M+2) | Qualifier Ion (M+4) | Theoretical Ratio | Control Limits |

| Native 1,2,3,6,8-PeCDD | 355.8546 | 357.8516 | 1.55 | 1.32 - 1.78 |

| 367.8949 | 369.8919 | 1.55 | 1.32 - 1.78 |

Table 2: Quality Control & Method Performance Criteria

| Parameter | Criterion | Causality / Rationale |

| HRMS Resolving Power | Required to resolve PeCDD exact mass from matrix background and PCDEs. | |

| GC Peak Resolution | Must separate 1,2,3,6,8-PeCDD from adjacent congeners to ensure isomer-specific quantification. | |

| Internal Standard Recovery | 25% - 150% | Validates extraction efficiency. ID corrects for losses, but extreme low recovery indicates method failure. |

| Signal-to-Noise (S/N) | Ensures statistical confidence in peak integration at the limit of quantitation (LOQ). |

References

-

Title : Dioxin Databases, Methods and Tools | US EPA (Method 1613B) Source : epa.gov URL :[Link]

-

Title : Dibenzo[b,e][1,4]dioxin, 1,2,3,6,8-pentachloro- - Substance Details Source : epa.gov URL :[Link]

-

Title : Chemometric source identification of PCDD/Fs and other POPs in sediment cores of North-East Germany Source : osti.gov URL :[Link]

-

Title : Peak separation of all 136 tetra- to octa-chlorinated dibenzo- p -dioxins and dibenzofurans on two 50% phenyl-methyl-siloxane-type gas chromatography columns, DB-17ms and VF-17ms Source : researchgate.net URL :[Link]

-

Title : 1,2,3,6,8-Pentachlorodibenzo-p-dioxin - PubChem Source : nih.gov URL :[Link]

Sources

High-Resolution Environmental Analysis: The Strategic Role of 1,2,3,6,8-PeCDD as a Reference Standard

Executive Summary

In environmental trace analysis, the quantification of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is strictly governed by isotope-dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). While regulatory focus naturally gravitates toward the 17 highly toxic 2,3,7,8-substituted congeners, non-2,3,7,8-substituted isomers like 1,2,3,6,8-Pentachlorodibenzo-p-dioxin (1,2,3,6,8-PeCDD) play an indispensable role in method validation, chromatographic resolution checks, and mechanistic source tracking[1]. This application note details the causality behind utilizing 1,2,3,6,8-PeCDD as a reference standard, providing a self-validating protocol for environmental researchers and analytical scientists.

Mechanistic Context: Source Apportionment and Formation Pathways

Understanding the origin of dioxins in environmental samples (such as fly ash or flue gas from municipal solid waste incinerators) requires tracing their specific formation pathways. Dioxins are primarily formed via two mechanisms during thermal processes:

-

De Novo Synthesis: The oxidation and chlorination of macromolecular carbon structures at lower post-combustion temperatures.

-

Precursor Synthesis (Chlorophenol Route): The direct condensation or rearrangement of structurally related precursors like chlorophenols (CPs).

The Role of 1,2,3,6,8-PeCDD: 1,2,3,6,8-PeCDD is a highly specific, representative congener formed predominantly via the chlorophenol (CP) condensation pathway. Because it is generated through this specific precursor route rather than de novo synthesis, researchers utilize native 1,2,3,6,8-PeCDD reference standards to calculate the correlation coefficients between CP-route congeners and total PCDD/F emissions[2]. By quantifying this specific isomer, engineers can diagnose combustion inefficiencies and trace the chemical origins of incinerator emissions.

Fig 1. Dioxin formation pathways highlighting 1,2,3,6,8-PeCDD as a Chlorophenol (CP) route marker.

Analytical Utility in HRGC/HRMS Workflows

Beyond source tracking, 1,2,3,6,8-PeCDD is embedded into standard operating procedures (such as EPA Method 1613B) for rigorous quality assurance[1].

Total Homologue Quantification & Window Defining

EPA Method 1613 requires the reporting of total homologue concentrations (e.g., Total PeCDD), meaning all non-2,3,7,8 isomers must be accurately integrated[1]. 1,2,3,6,8-PeCDD is frequently included in commercial reference standards (e.g., from Wellington Laboratories) to establish accurate Relative Response Factors (RRFs) and act as a retention time marker[3].

Chromatographic Resolution Validation

On standard 5% phenyl GC columns, pentachlorinated dioxins are prone to co-elution. 1,2,3,6,8-PeCDD is strategically used to validate the peak separation capabilities of advanced stationary phases (such as DB-17ms or VF-17ms)[4]. Ensuring baseline resolution between 1,2,3,6,8-PeCDD and the highly toxic 1,2,3,7,8-PeCDD prevents false-positive toxicity reporting.

Quantitative Data Summaries

Table 1: Physicochemical & Analytical Properties

| Property | 1,2,3,6,8-PeCDD | 1,2,3,7,8-PeCDD |

| Chlorine Substitution | Non-2,3,7,8 | 2,3,7,8 |

| Toxic Equivalency Factor (TEF) | 0 | 1.0 |

| Primary Formation Pathway | Chlorophenol (CP) Route | Mixed (De Novo / CP) |

| Analytical Role | Pathway Marker / Resolution Check | Target Toxic Analyte |

| CAS Number | 71925-16-1 | 40321-76-4 |

Table 2: HRMS Selected Ion Monitoring (SIM) Parameters for PeCDD

| Analyte Type | Target Congener | Exact Mass 1 (m/z) | Exact Mass 2 (m/z) | Theoretical Isotope Ratio |

| Native Standard | 1,2,3,6,8-PeCDD | 355.8546 | 357.8516 | 1.55 |

| Internal Standard | 13C12-PeCDD | 367.8949 | 369.8919 | 1.55 |

Self-Validating Experimental Protocol

To ensure data integrity, the following HRGC/HRMS protocol is designed as a self-validating system. Every physical step is paired with a chemical rationale to guarantee that the recovery of 1,2,3,6,8-PeCDD meets the strict 30–130% recovery requirements of EPA Method 1613[5].

Fig 2. Self-validating HRGC/HRMS workflow for environmental dioxin extraction and quantification.

Step-by-Step Methodology

Step 1: Isotope Dilution Spiking

-

Action: Prior to any extraction, spike the environmental sample (e.g., 10 g of fly ash) with a known concentration of 13C12-labeled PCDD/F internal standards.

-

Causality: Spiking before extraction ensures that any subsequent analyte loss during sample handling is mathematically corrected during final quantification, establishing the foundation of a self-validating assay.

Step 2: Soxhlet Extraction

-

Action: Extract the spiked sample using toluene in a Soxhlet apparatus for 16–24 hours.

-

Causality: Toluene is specifically selected because its aromatic ring structure provides a high thermodynamic affinity for planar, non-polar PCDD/F molecules, effectively liberating them from the complex, porous carbonaceous matrix of fly ash.

Step 3: Multi-layer Silica Gel Cleanup

-

Action: Pass the extract through a multi-layer silica column containing alternating layers of acid-modified (H2SO4) and base-modified (NaOH) silica gel.

-

Causality: The extreme pH environments chemically degrade reactive lipids, basic, and acidic co-extractants via exothermic reactions. This protects the downstream MS source from contamination and prevents baseline drift.

Step 4: Basic Alumina Fractionation

-

Action: Elute the extract through a basic alumina column using a hexane/dichloromethane gradient.

-

Causality: Alumina exploits the slight polarity differences between PCDD/Fs and bulk aliphatic hydrocarbons. Aliphatics wash out in pure hexane, while the targeted dioxins (including 1,2,3,6,8-PeCDD) are selectively eluted when the solvent polarity is increased with dichloromethane.

Step 5: HRGC/HRMS System Suitability and Injection

-

Action: Prior to running samples, inject a Window Defining Mixture (WDM) and a calibration verification standard containing native 1,2,3,6,8-PeCDD[1],[3]. Operate the HRMS at a mass resolution of ≥ 10,000 (10% valley).

-

Causality: The WDM establishes the exact retention time boundaries for the PeCDD homologue group. Evaluating the peak shape and resolution of 1,2,3,6,8-PeCDD against adjacent isomers proves the column's stationary phase is intact and capable of preventing false-positive integration of toxic congeners[4].

Step 6: Data Validation

-

Action: Calculate the recovery of the 13C-labeled internal standards using the absolute response of a recovery standard spiked just prior to injection.

-

Causality: If the calculated recovery falls outside the 30–130% window[5], the system flags the extraction as invalid, ensuring that only highly confident, self-verified data is reported.

References

-

United States Environmental Protection Agency Region III: Standard Operating Procedure For Dioxin/Furan Data Validation (Method 1613) . epa.gov. 1

-

Wellington Laboratories Inc. Catalogue 2012-2014 (Reference Standards) . well-labs.co.jp. 3

-

Formation Characteristics of PCDD/Fs in the Co-combustion and Pyrolysis Process of Coal and Sewage Sludge . Aerosol and Air Quality Research (aaqr.org).

-

Study on the Emission Characteristics of Pollutants During the Waste-to-Energy Process of Landfill Waste and Municipal Solid Waste . MDPI (mdpi.com). 2

-

Peak separation of all 136 tetra- to octa-chlorinated dibenzo-p-dioxins and dibenzofurans on two 50% phenyl-methyl-siloxane-type gas chromatography columns, DB-17ms and VF-17ms . ResearchGate (researchgate.net). 4

-

Emission, partition, and formation pathway of polychlorinated dibenzo-p-dioxins and dibenzofurans during co-disposal . SCIES (scies.org). 5

Sources